2-(3-chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine
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Overview
Description
2-(3-chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of the 3-chlorophenyl group enhances its chemical reactivity and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-bromoacetophenone under basic conditions to yield the desired thiazolopyridine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolopyridine derivatives.
Substitution: Formation of substituted thiazolopyridine derivatives with various functional groups.
Scientific Research Applications
2-(3-chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the thiazole and pyridine rings allows for strong interactions with biological macromolecules, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine
- 2-(3-bromophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine
- 2-(3-methylphenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine
Uniqueness
2-(3-chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine is unique due to the presence of the 3-chlorophenyl group, which enhances its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
2-(3-chlorophenyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2S/c13-9-3-1-2-8(6-9)12-15-10-4-5-14-7-11(10)16-12/h1-3,6,14H,4-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWQEVFZLHCJDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(S2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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